Butyl gallate is synthesized from gallic acid, which can be derived from natural sources such as oak galls or synthesized chemically. The compound can be found in various formulations, particularly in food products and personal care items where it serves as a stabilizer.
Butyl gallate falls under the category of food additives and preservatives. It is classified as a synthetic antioxidant and is often used in conjunction with other antioxidants to enhance effectiveness.
The synthesis of butyl gallate typically involves the esterification of gallic acid with butanol. This process can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Technical Details:
Butyl gallate has the chemical formula CHO. Its structure comprises a gallate moiety linked to a butyl group, which contributes to its properties as an antioxidant.
Butyl gallate undergoes hydrolysis under certain conditions, leading to the formation of gallic acid and butanol. This reaction can occur in the presence of moisture or high temperatures.
Technical Details:
The primary mechanism by which butyl gallate functions as an antioxidant involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative damage. This process effectively interrupts lipid peroxidation cycles that lead to rancidity in fats and oils.
Studies have shown that butyl gallate exhibits significant radical-scavenging activity, making it effective in protecting cellular components from oxidative stress . The compound's ability to form stable complexes with free radicals enhances its efficacy in various applications.
Relevant analyses indicate that butyl gallate retains its antioxidant properties over a range of conditions, although prolonged exposure to heat or moisture can lead to degradation .
Butyl gallate is widely utilized in various fields due to its antioxidant properties:
Research continues to explore additional applications of butyl gallate, particularly in enhancing the stability of bioactive compounds in functional foods and nutraceuticals .
Butyl gallate features a core gallic acid moiety (3,4,5-trihydroxybenzoic acid) esterified with a butyl group. This structure confers potent free-radical-scavenging capabilities due to the ortho-positioned phenolic hydroxyl groups, which donate hydrogen atoms to terminate oxidation chain reactions. Key physicochemical properties include:
Table 1: Physicochemical Properties of Butyl Gallate
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄O₅ |
Molecular Weight | 226.23 g/mol |
Appearance | White to off-white powder |
Solubility in Water | Low |
Solubility in Ethanol | High |
Melting Point | 150–160°C |
Its limited water solubility contrasts with high solubility in organic solvents (e.g., ethanol, ethyl acetate), making it suitable for lipid-based matrices. The ester linkage enhances stability against thermal degradation compared to natural antioxidants, allowing efficacy in high-temperature processes like frying (≥180°C) [3].
Butyl gallate emerged industrially in the mid-20th century alongside synthetic phenolic antioxidants (SPAs) such as propyl gallate and butylated hydroxytoluene. Its adoption addressed escalating needs for oxidation control in processed foods and lubricants, driven by post-war industrialization and packaged food proliferation. Key industrial roles include:
Compared to natural antioxidants (e.g., tocopherols), butyl gallate offers cost-effectiveness, consistent performance, and resilience during thermal processing. However, it lacks auxiliary health benefits associated with plant-derived phenolics, limiting its nutraceutical appeal [3].
Global regulatory bodies classify butyl gallate as a permitted food additive under stringent usage limits:
Table 2: Regulatory Status of Butyl Gallate
Regulatory Body | Designation | Permitted Applications |
---|---|---|
U.S. Food and Drug Administration | GRAS (Generally Recognized as Safe) | Fats, oils, margarine (≤0.02% of fat/oil content) |
European Food Safety Authority | E319 | Processed meats, edible fats, snack foods |
Joint FAO/WHO Expert Committee | ADI 0–0.7 mg/kg body weight | Emulsified sauces, chewing gum bases |
Notably, synergistic use with other SPAs (e.g., propyl gallate, butylated hydroxytoluene) mandates proportional reductions in individual concentrations to mitigate cumulative exposure risks [3] [4]. Regulatory approvals emphasize technological necessity, prohibiting claims of nutritional or health benefits.
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